Azepan-1-yl(2,5-dichlorophenyl)methanone
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Overview
Description
1-Azepanyl(2,5-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H15Cl2NO. It is characterized by the presence of an azepane ring attached to a dichlorophenyl group through a methanone linkage
Preparation Methods
The synthesis of 1-azepanyl(2,5-dichlorophenyl)methanone typically involves the reaction of azepane with 2,5-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Azepanyl(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Azepanyl(2,5-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azepanyl(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Azepanyl(2,5-dichlorophenyl)methanone can be compared with other similar compounds such as:
1-Azepanyl(2,4-dichlorophenyl)methanone: Similar structure but with different chlorine atom positions.
1-Azepanyl{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone: Contains an additional phenoxy group.
1-Azepanyl{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}methanone: Contains a sulfonyl group and a piperidinyl ring. These comparisons highlight the unique structural features and potential functional differences of 1-azepanyl(2,5-dichlorophenyl)methanone.
Properties
Molecular Formula |
C13H15Cl2NO |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
azepan-1-yl-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
InChI Key |
ZYFQESSRTLTUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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